molecular formula C7H8BrNO3S B14848395 N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide

N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14848395
M. Wt: 266.11 g/mol
InChI Key: JRDPLOGJEZYQPZ-UHFFFAOYSA-N
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Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

N-(2-bromo-3-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8BrNO3S/c1-13(11,12)9-5-3-2-4-6(10)7(5)8/h2-4,9-10H,1H3

InChI Key

JRDPLOGJEZYQPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide typically involves the bromination of 3-hydroxyaniline followed by sulfonation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanesulfonyl chloride for sulfonation. The reactions are usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and sulfonation steps, with additional purification stages to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromo-3-hydroxyphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications .

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